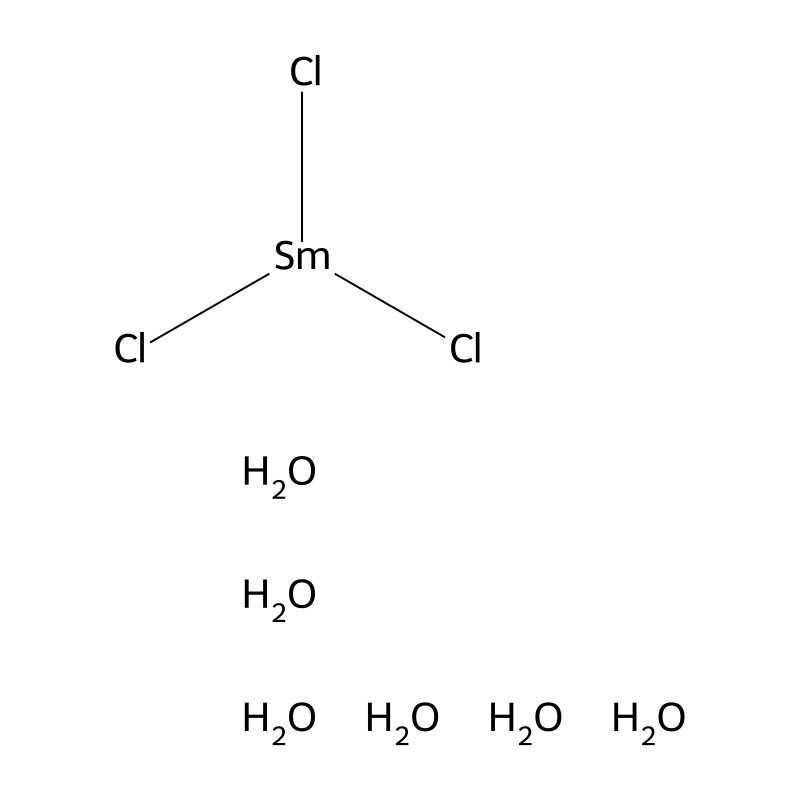

Samarium(III) chloride hexahydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Samarium(III) chloride hexahydrate (SmCl3·6H2O) is a crystalline solid that serves as a common, water-soluble, and air-stable source of samarium(III) ions. Its primary utility lies in its role as a versatile precursor for a wide range of samarium-based materials, including catalysts, phosphors, and high-performance Sm-Co magnets. Unlike its anhydrous counterpart, its hydrated form offers significant advantages in handling and dissolution for aqueous-based synthesis, making it a practical choice for many standard laboratory and industrial workflows.

Substituting Samarium(III) chloride hexahydrate with its anhydrous form (SmCl3) or other samarium salts is often unviable due to critical differences in process compatibility. The six water molecules are not passive; they dictate thermal decomposition pathways, solubility in organic solvents, and handling requirements. For instance, direct heating of the hexahydrate to produce the anhydrous form leads to the formation of insoluble samarium oxychloride (SmOCl), a common process failure. Furthermore, the hexahydrate's insolubility in common organic solvents like THF contrasts sharply with the anhydrous form, making it unsuitable for organometallic synthesis. This makes the choice of hydrate form a critical procurement decision tied directly to process success and reproducibility.

Distinct Thermal Decomposition Pathway Precludes Simple Anhydrous Substitution

Thermogravimetric analysis (TGA) shows that Samarium(III) chloride hexahydrate does not dehydrate cleanly to anhydrous SmCl3 upon simple heating. The process is multi-stepped, with the initial loss of five water molecules occurring by ~160 °C. Further heating leads to the formation of samarium oxychloride (SmOCl) at temperatures as low as 250-505 °C, a thermally stable and often undesirable byproduct. In contrast, pure anhydrous SmCl3 melts at a much higher temperature of 682 °C. This behavior makes the hexahydrate unsuitable for high-temperature solid-state reactions or vacuum deposition processes that require a pure anhydrous source.

| Evidence Dimension | Thermal Decomposition Behavior |

| Target Compound Data | Forms samarium oxychloride (SmOCl) byproduct upon heating above ~250 °C. |

| Comparator Or Baseline | Anhydrous SmCl3 is stable until its melting point of 682 °C. |

| Quantified Difference | Over 400 °C difference in thermal stability profile and fundamentally different decomposition products. |

| Conditions | Heating in an inert or air atmosphere. |

This dictates the choice of precursor for any high-temperature synthesis; using the hexahydrate where the anhydrous form is needed will contaminate the final product with oxychlorides.

Superior Handling and Stability in Air vs. Highly Hygroscopic Anhydrous Form

Samarium(III) chloride hexahydrate is a stable crystalline solid that can be handled in ambient air. In contrast, anhydrous Samarium(III) chloride is extremely hygroscopic, rapidly absorbing atmospheric moisture to form hydrates. This necessitates storage in a tightly sealed container away from moisture and handling under an inert atmosphere, typically within a glovebox, to prevent contamination and ensure reactivity. The hexahydrate form eliminates the need for specialized inert atmosphere equipment for many applications, significantly reducing handling complexity and infrastructure costs.

| Evidence Dimension | Hygroscopicity & Handling Requirements |

| Target Compound Data | Stable in air, can be handled on an open bench. |

| Comparator Or Baseline | Anhydrous SmCl3 is extremely hygroscopic and requires handling in an inert-atmosphere glovebox. |

| Quantified Difference | Qualitative but critical difference in required handling infrastructure (open bench vs. glovebox). |

| Conditions | Standard laboratory atmospheric conditions. |

For aqueous chemistry or processes where trace water is tolerated, procuring the hexahydrate drastically simplifies laboratory workflow and lowers operational costs.

Incompatible with Molten Salt Electrolysis for Metal Production

The production of samarium metal via molten salt electrolysis requires a strictly anhydrous precursor. The presence of water from the hexahydrate form is detrimental, as it leads to the formation of stable oxides and hydroxides within the high-temperature eutectic salt melt, preventing the reduction to pure metal. Therefore, SmCl3·6H2O is unsuitable for this application and must first be converted to the anhydrous form through specific, non-trivial chemical dehydration methods (e.g., using thionyl chloride or ammonium chloride) to avoid oxychloride formation. This makes anhydrous SmCl3 the only viable procurement choice for electrometallurgy.

| Evidence Dimension | Precursor Suitability for Molten Salt Electrolysis |

| Target Compound Data | Unsuitable; water of hydration causes oxide/hydroxide formation in the melt. |

| Comparator Or Baseline | Anhydrous SmCl3 is the required precursor for the electrolytic production of samarium metal. |

| Quantified Difference | Binary outcome: process failure with hexahydrate vs. process viability with anhydrous form. |

| Conditions | High-temperature molten salt electrolysis (e.g., in LiCl-KCl eutectic). |

This is a critical, non-negotiable procurement differentiator for any application involving the production of samarium metal or alloys via electrolysis.

Defined Precursor for Aqueous Synthesis of Nanomaterials and Catalysts

Samarium(III) chloride hexahydrate's high solubility in water makes it an excellent precursor for aqueous synthesis routes, such as co-precipitation or hydrothermal methods, to produce samarium-based materials. In contrast, samarium salts like samarium(III) oxalate are largely insoluble in water. While samarium(III) nitrate is also highly water-soluble, its decomposition pathway to samarium oxide is more complex, involving intermediate oxynitrate species (SmO(NO3)). The chloride hexahydrate offers a more direct, nitrate-free route to hydroxides or oxides via base precipitation, which can be critical for applications where residual nitrates are detrimental.

| Evidence Dimension | Aqueous Precursor Performance |

| Target Compound Data | Highly water-soluble, provides a direct route to Sm(OH)3/Sm2O3 via precipitation. |

| Comparator Or Baseline | Samarium(III) nitrate hexahydrate also water-soluble but decomposes via oxynitrate intermediates. Samarium oxalate is insoluble. |

| Quantified Difference | Different intermediate species (oxynitrates vs. hydroxides) and anion contamination profiles. |

| Conditions | Aqueous solution synthesis and subsequent thermal decomposition. |

For preparing pure samarium oxides or hydroxides from aqueous solution, the chloride provides a cleaner decomposition pathway without potential nitrate or carbonate impurities.

Aqueous Precursor for Samarium-Doped Phosphors and Nanoparticles

Due to its high water solubility and straightforward conversion to samarium hydroxide or oxide upon addition of a base, this compound is well-suited for the controlled co-precipitation synthesis of samarium-doped phosphors, catalysts, and other functional nanomaterials where ease of handling is prioritized.

General-Purpose Laboratory Reagent for Samarium Chemistry

For general synthetic chemistry that starts in an aqueous or alcohol-based medium and does not require strictly anhydrous conditions, the hexahydrate is the most practical and cost-effective choice. Its stability in air simplifies weighing and preparation, making it a reliable stock reagent for introducing Sm(III) ions into reactions.

Starting Material for Chemically Dehydrated Anhydrous SmCl3

In laboratories equipped for inert atmosphere chemistry, the hexahydrate serves as the common starting material for producing anhydrous SmCl3. It is chemically dehydrated using reagents like thionyl chloride or by heating with ammonium chloride, processes that successfully circumvent the formation of samarium oxychloride that occurs with direct heating.